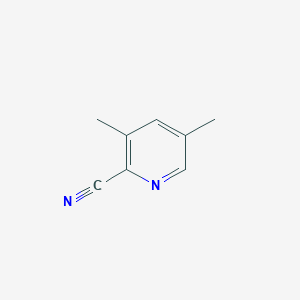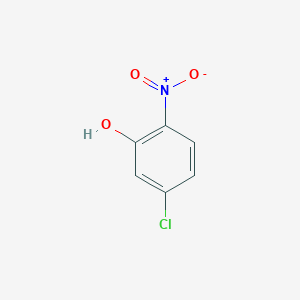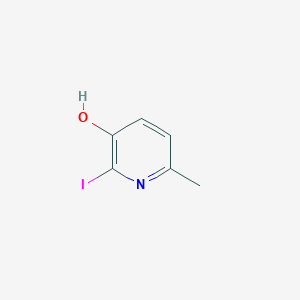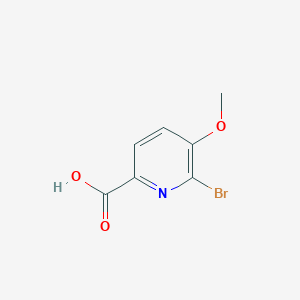
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazinone family and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of immune cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in lab experiments is its unique chemical structure and properties. It has been found to possess potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its anti-inflammatory and anti-tumor effects. Additionally, researchers could explore ways to improve the solubility of the compound to make it more suitable for in vivo studies. Finally, more studies could be conducted to investigate the safety and efficacy of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in humans.
Conclusion:
In conclusion, 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound with promising therapeutic applications. Its unique chemical structure and properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one involves the reaction of 3,5-dichloro-6-methylpyrazin-2(1H)-one with benzyl bromide in the presence of a base. The reaction takes place at room temperature and yields 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one as a white solid.
Applications De Recherche Scientifique
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
173200-35-6 |
|---|---|
Nom du produit |
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one |
Formule moléculaire |
C12H10Cl2N2O |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
1-benzyl-3,5-dichloro-6-methylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-10(13)15-11(14)12(17)16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
ZDYCSKHTKTYOAA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl |
SMILES canonique |
CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl |
Synonymes |
1-benzyl-3,5-dichloro-6-Methylpyrazin-2(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)


![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
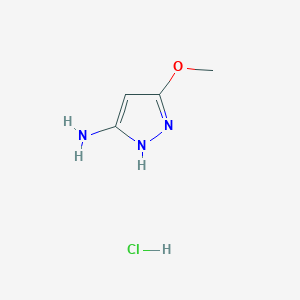


![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
